1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 1,3-oxazole substituent. The bicyclo[2.1.1]hexane core imparts rigidity, while the oxazole heterocycle introduces electronic diversity. Key features include:
- Molecular formula: Likely C₁₀H₁₁NO₃ (estimated from thiazole analog substitution).
- Functional groups: Carboxylic acid (enhances solubility) and 1,3-oxazole (a five-membered heterocycle with one oxygen and one nitrogen atom).
- Applications: Potential use in medicinal chemistry as a bioactive scaffold or synthetic intermediate.
Properties
IUPAC Name |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPYORHQKTTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:
Formation of the bicyclo[2.1.1]hexane core: This can be achieved through a [2+2] cycloaddition reaction, often using photochemical methods to generate the strained bicyclic structure.
Introduction of the oxazole ring: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of the carboxylic acid group: This step can be accomplished through various carboxylation reactions, such as the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxylic acid group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The bicyclo[2.1.1]hexane core provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocycle Impact: Oxazole vs. Thiazole: Replacing sulfur (thiazole) with oxygen (oxazole) reduces molar mass (~16 g/mol) and lipophilicity. Pyridine Derivatives: Pyridine-substituted analogs (e.g., ) exhibit higher molecular weights and basicity due to the aromatic nitrogen. The hydrochloride salt form enhances solubility, critical for drug formulation .
Bicyclic Core Variations: The bicyclo[2.1.1]hexane system offers greater conformational rigidity compared to smaller frameworks like bicyclo[3.1.0]hexane (). This rigidity may improve target binding affinity in drug design.
Physicochemical Properties :
- Solubility : Carboxylic acid groups in all compounds enhance solubility in polar solvents. Hydrochloride salts (e.g., pyridine derivatives) further boost aqueous solubility.
- Stability : Thiazole-containing compounds may exhibit lower oxidative stability than oxazole analogs due to sulfur’s reactivity.
Biological Activity
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS No. 2384965-55-1) is a bicyclic compound characterized by its unique oxazole ring and carboxylic acid functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is with a molecular weight of approximately 193.20 g/mol. The structure includes a bicyclo[2.1.1]hexane core fused with an oxazole ring, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| CAS Number | 2384965-55-1 |
| IUPAC Name | 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
The biological activity of 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is attributed to its interaction with specific molecular targets within cells:
Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various bacterial strains. The oxazole moiety is known for enhancing the lipophilicity and membrane permeability of compounds, facilitating their entry into microbial cells.
Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways. The bicyclic structure allows for effective binding to target proteins involved in cell proliferation and survival.
Case Studies
Several studies have investigated the biological activity of 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid:
- Antifungal Activity : In a comparative study involving fungicides such as boscalid and bixafen, the incorporation of bicyclo[2.1.1]hexane derivatives demonstrated enhanced antifungal potency against various fungal strains, indicating that structural modifications can lead to significant improvements in bioactivity .
- Lipophilicity and Metabolic Stability : Research indicates that replacing ortho-substituted phenyl rings with bicyclo[2.1.1]hexane structures can affect lipophilicity and metabolic stability positively or negatively depending on the context . For instance, while some compounds exhibited increased solubility and stability, others showed reduced metabolic half-lives.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Enhanced potency against fungal strains | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Table 2: Comparison of Lipophilicity Changes
Q & A
Q. What are the established synthetic routes for 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid?
The synthesis of bicyclic carboxylic acids often involves cyclization and functionalization steps. For example, related bicyclo[2.2.1]heptene derivatives are synthesized via acetylenic ester intermediates, followed by reflux in acetic acid with sodium acetate to promote cyclization . For the oxazole moiety, condensation of aldehyde precursors with thiazolidinone derivatives under acidic conditions (e.g., acetic acid) is a common strategy . A typical protocol involves:
Cyclopropanation : Use of diazo compounds or strain-inducing reagents to form the bicyclo[2.1.1]hexane core.
Oxazole Formation : Condensation of a formyl group with ammonium acetate or nitrile oxides under reflux .
Carboxylic Acid Functionalization : Hydrolysis of esters using HCl or NaOH under controlled conditions .
Q. What spectroscopic methods are used to confirm the molecular structure of this compound?
Key techniques include:
Q. What solvents and reaction conditions are optimal for purifying this compound?
Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing unreacted precursors . For chromatographic purification, silica gel with ethyl acetate/hexane gradients (3:1 v/v) is recommended .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the bicyclo[2.1.1]hexane core?
Density Functional Theory (DFT) calculations assess strain energy and orbital interactions. For example:
- Strain Analysis : The bicyclo[2.1.1]hexane system has ~35 kcal/mol strain, influencing ring-opening reactivity .
- Transition-State Modeling : Predicts regioselectivity in nucleophilic attacks on the oxazole ring .
PubChem’s InChI and SMILES data (e.g.,InChI=1S/C8H12O3...) enable molecular dynamics simulations .
Q. How can contradictions in spectral data during structural elucidation be resolved?
Case study: A reported ¹H NMR shift discrepancy (δ 2.1 ppm vs. δ 2.3 ppm for a cyclopropane proton) may arise from solvent polarity or tautomerism. Resolution strategies include:
Variable Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomers) .
2D-COSY/HSQC : Correlates ambiguous proton-carbon assignments .
Comparative Crystallography : Cross-validate with X-ray data from analogous compounds .
Q. What strategies improve yields in stereoselective bicyclic ring formation?
- Catalytic Asymmetric Synthesis : Chiral palladium catalysts achieve >90% enantiomeric excess in cyclopropanations .
- Additive Screening : Magnesium sulfate or molecular sieves enhance oxazole ring closure by absorbing water .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for similar bicyclo[3.1.0]hexane esters .
Q. How does the oxazole moiety influence the compound’s biological activity?
The oxazole ring’s electron-withdrawing properties enhance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
